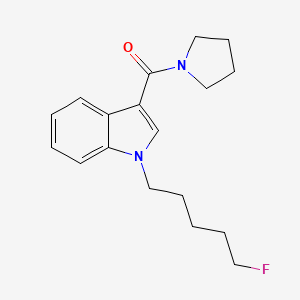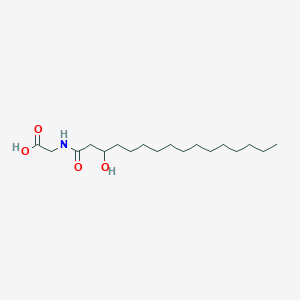
2,3,2/,3/-Tetrahydroochnaflavone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,2/,3/-Tetrahydroochnaflavone is a useful research compound. Its molecular formula is C30H22O10. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The first total synthesis of ochnaflavone, which includes 2,3,2/,3/-tetrahydroochnaflavone, has been achieved through key steps such as the formation of a diaryl ether and ring cyclization of an ether-linked dimeric chalcone. This synthesis established optimal conditions for oxidative cyclization, contributing significantly to the understanding and potential applications of ochnaflavone in various fields (Ndoile & van Heerden, 2013).
Natural Occurrence and Isolation
This compound was identified among four biflavonoids isolated from the New Zealand tree Quintinia acutifolia. This discovery is particularly interesting as it marks the first report of biflavonoids from the Grossulariaceae family. The isolation and structural determination of these compounds contribute to the understanding of the chemical diversity and potential biological applications of plant-derived biflavonoids (Ariyasena et al., 2004).
Mechanism of Action
Target of Action
2,3,2/,3/-Tetrahydroochnaflavone is a biflavonoid, which can be isolated from the leaves of Quintinia acutifolia It has been shown to exhibit cytotoxicity against p388 murine lymphocytic leukemia cells .
Mode of Action
Its cytotoxicity against p388 murine lymphocytic leukemia cells suggests that it may interact with cellular components involved in cell proliferation and survival .
Biochemical Pathways
Given its cytotoxic effects on P388 murine lymphocytic leukemia cells, it may influence pathways related to cell cycle regulation, apoptosis, or DNA repair .
Result of Action
The primary known result of this compound’s action is its cytotoxic effect on P388 murine lymphocytic leukemia cells . This suggests that the compound may induce cell death or inhibit cell proliferation in these cells.
Future Directions
Biochemical Analysis
Biochemical Properties
2,3,2/,3/-Tetrahydroochnaflavone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit lysosomal enzyme activity, suggesting a potential anti-inflammatory effect . Additionally, this compound exhibits cytotoxicity against P388 murine lymphocytic leukemia cells, with an IC50 of 8.2 µg/mL . This interaction highlights its potential as an anticancer agent.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been reported to enhance lymphocyte proliferation and promote natural killer (NK) cell and cytotoxic T lymphocyte (CTL) activities . Furthermore, it influences cell signaling pathways and gene expression, contributing to its immunomodulatory and anti-inflammatory effects. The compound’s impact on cellular metabolism includes its ability to inhibit lysosomal enzyme activity, which may play a role in its anti-inflammatory properties .
Molecular Mechanism
The molecular mechanism of this compound involves several binding interactions with biomolecules. It exerts its effects through enzyme inhibition, particularly lysosomal enzymes, which are crucial for its anti-inflammatory activity . Additionally, the compound’s cytotoxic effects on cancer cells are mediated by its ability to interfere with cellular processes and induce apoptosis . These interactions at the molecular level contribute to its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as -20°C for several months . Its efficacy may decrease over time if not stored properly. Long-term effects on cellular function include sustained anti-inflammatory and cytotoxic activities, which are essential for its therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as anti-inflammatory and immunomodulatory activities . At higher doses, it may cause toxic or adverse effects, including potential cytotoxicity . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolic pathways include its conversion by liver enzymes, which play a role in its bioavailability and therapeutic effects . Additionally, its impact on metabolic flux and metabolite levels contributes to its overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes and distributed to various tissues, where it exerts its biological effects . Its localization and accumulation within specific tissues are influenced by its interactions with transporters and binding proteins, which are essential for its therapeutic efficacy.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Targeting signals and post-translational modifications may influence its localization, ensuring that it reaches the appropriate cellular sites to exert its therapeutic effects.
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,3,2/,3/-Tetrahydroochnaflavone involves the condensation of 2-hydroxyacetophenone with 3,4-dihydroxybenzaldehyde, followed by cyclization and reduction steps.", "Starting Materials": [ "2-hydroxyacetophenone", "3,4-dihydroxybenzaldehyde", "Sodium hydroxide", "Acetic acid", "Hydrochloric acid", "Sodium borohydride", "Methanol", "Ethanol" ], "Reaction": [ "Step 1: Dissolve 2-hydroxyacetophenone and 3,4-dihydroxybenzaldehyde in acetic acid.", "Step 2: Add sodium hydroxide to the mixture and stir for several hours to promote condensation.", "Step 3: Acidify the mixture with hydrochloric acid to obtain the intermediate product.", "Step 4: Cyclize the intermediate product by heating it in methanol.", "Step 5: Reduce the cyclized product using sodium borohydride in ethanol to obtain 2,3,2/,3/-Tetrahydroochnaflavone." ] } | |
CAS No. |
678138-59-5 |
Molecular Formula |
C30H22O10 |
Appearance |
Yellow powder |
Origin of Product |
United States |
Q1: What is 2,3,2′,3′-tetrahydroochnaflavone and where is it found?
A1: 2,3,2′,3′-Tetrahydroochnaflavone is a naturally occurring biflavonoid, meaning it consists of two flavonoid units linked together. It was first isolated from the leaves of the New Zealand tree Quintinia acutifolia, a member of the Grossulariaceae family. [] This discovery was significant because biflavonoids were previously only known from the Ochnaceae family. []
Q2: How was 2,3,2′,3′-tetrahydroochnaflavone synthesized in the lab?
A2: The first total synthesis of 2,3,2′,3′-tetrahydroochnaflavone was achieved using 4-hydroxybenzaldehyde and 2,4,6-trihydroxyacetophenone as starting materials. [] The key steps in the synthesis involved a Ullmann reaction to form the diaryl ether linkage between the two flavonoid units, followed by cyclization of an ether-linked dimeric chalcone to construct the two flavone nuclei. [, ]
Q3: What is the biological activity of 2,3,2′,3′-tetrahydroochnaflavone?
A3: Research has shown that 2,3,2′,3′-tetrahydroochnaflavone exhibits in vitro anti-cancer activity. Specifically, it demonstrated significant growth inhibition against P388 murine lymphocytic leukemia cells. [] The IC50 value, a measure of potency, was determined to be 8.2 µg/mL. []
Q4: Are there any structural analogs of 2,3,2′,3′-tetrahydroochnaflavone with interesting biological activity?
A4: Yes, a related compound, 2″,3″-dihydroochnaflavone, was also isolated from Quintinia acutifolia. [, ] This compound, which differs in the saturation state of one of the flavone units, showed even more potent activity against P388 murine lymphocytic leukemia cells, with an IC50 value of 3.1 µg/mL. [] The difference in potency highlights the potential impact of structural modifications on biological activity within this class of biflavonoids.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






